N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups, including thiophene, oxadiazole, and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antifungal and antibacterial activities . Therefore, it’s plausible that this compound may also target certain types of fungi or bacteria.
Mode of Action
A compound named lotilaner, which also contains a thiophene ring, is reported to be a non-competitive antagonist of the gamma-aminobutyric acid (gaba)-gated chloride channel (gabacl) selective for mites
Biochemical Pathways
Based on the potential antifungal and antibacterial activities, it can be inferred that this compound may interfere with the biochemical pathways essential for the growth and survival of certain fungi or bacteria .
Result of Action
Given its potential antifungal and antibacterial activities, it can be hypothesized that this compound may inhibit the growth of certain fungi or bacteria, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The triazole ring can be introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final step involves the coupling of the triazole-oxadiazole intermediate with thiophene-2-carboxylic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, which can further be utilized in various applications.
Scientific Research Applications
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-sulfonamide share structural similarities and exhibit comparable biological activities.
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxamide are structurally related and have similar applications in medicinal chemistry.
Triazole Derivatives: Compounds like 1H-1,2,3-triazole-4-carboxamide are used in similar research contexts due to their bioactive properties.
Uniqueness
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of multiple heterocyclic rings in its structure, which imparts a distinct set of chemical and biological properties. This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S2/c22-14(12-4-2-8-25-12)16-5-6-21-9-10(18-20-21)15-17-13(19-23-15)11-3-1-7-24-11/h1-4,7-9H,5-6H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEHJUVZSXPVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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